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Compound of Interest

Methyl phenyl
Compound Name:
cyanocarbonimidodithioate

CAS No.: 152381-91-4

Cat. No.: B122312

Get Quote

Executive Summary

Methyl phenyl cyanocarbonimidodithioate (

) is a specialized electrophilic building block used in the synthesis of histamine H2-receptor
antagonists (e.g., cimetidine analogs), potassium channel openers (e.g., pinacidil), and antiviral
triazoles.

Unlike the symmetric Dimethyl cyanocarbonimidodithioate (DCCD), this mixed reagent
possesses two distinct leaving groups: a methylthio (-SMe) group and a phenylthio (-SPh)
group. This asymmetry enables chemoselective nucleophilic substitution, where the phenylthio
group—being a superior leaving group due to resonance stabilization of the thiophenolate
anion—can be displaced under milder conditions than the methylthio group. This allows for the
precise, stepwise construction of unsymmetrical N-cyanoguanidines without the forcing
conditions often required for DCCD.

Chemical Profile & Mechanistic Insight
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Structural Properties

o |[UPAC Name: Methyl phenyl N-cyanocarbonimidodithioate
e CAS Number: 152381-91-4[1][2][3]

e Molecular Formula:

e Molecular Weight: 224.30 g/mol

o Core Moiety: N-cyanoiminocarbonate (

The "Push-Pull" Mechanism

The reactivity of this reagent is governed by the electron-withdrawing N-cyano group, which
makes the central carbon highly electrophilic. The reaction proceeds via an Addition-Elimination

(

V) mechanism.

o Step 1 (Activation): The amine nucleophile attacks the central carbon.

o Step 2 (Elimination): The tetrahedral intermediate collapses, expelling the best leaving
group.

o Leaving Group Order:

o Implication: Reaction with one equivalent of amine yields the S-methyl-N-cyanoisothiourea
exclusively, retaining the -SMe group for subsequent reactions.
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Figure 1: Stepwise chemoselective displacement logic. The phenylthio group is ejected first,
allowing isolation of the S-methyl intermediate.

Experimental Protocols
Protocol A: Synthesis of N-Cyano-S-methylisothiourea
Intermediates

Objective: To selectively displace the phenylthio group with a primary amine (

) to form the stable isothiourea core. Scope: Applicable to synthesis of Pinacidil precursors and
H2-antagonist skeletons.

Reagents:

Methyl phenyl cyanocarbonimidodithioate (1.0 equiv)

Primary Amine (e.g., Aniline, Pyridyl-alkylamine) (1.05 equiv)

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Base (Optional): Triethylamine (
) (1.1 equiv) — Use only if amine is a salt.

Procedure:
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e Preparation: Dissolve 1.0 equiv of Methyl phenyl cyanocarbonimidodithioate in MeCN (5
mL/mmol).

o Note: MeCN is preferred over EtOH to prevent solvolysis if the reaction is slow.

¢ Addition: Cool the solution to 0-5°C in an ice bath. Add the primary amine dropwise over 10
minutes.

o Why: Controlling temperature prevents premature displacement of the second (-SMe)
group.

o Reaction: Allow the mixture to warm to Room Temperature (20—-25°C) and stir for 2—4 hours.
o Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc). The starting material (

) should disappear, and the intermediate (

) should appear.
o Work-up:
o Evaporate the solvent under reduced pressure.[4]

o Purification: The residue often solidifies. Triturate with cold diethyl ether or ethanol to

remove the thiophenol byproduct.

o Alternative: If an oil remains, dissolve in DCM and wash with 1M NaOH (to remove PhSH),

then dry over

¢ Yield: Typical yields are 85-95%.
Validation Data:
e 1H NMR (DMSO-d6): Look for the S-Methyl singlet at

2.5-2.7 ppm. The aromatic phenylthio signals (
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7.4—7.6 ppm) from the starting material should be absent.

Protocol B: Synthesis of N-Cyanoguanidines (Drug
Substance Formation)

Objective: To displace the remaining methylthio group from the intermediate (Protocol A
product) with a second amine.

Reagents:

S-Methyl-N-cyanoisothiourea intermediate (from Protocol A)

Secondary Amine or Primary Amine (1.2 — 1.5 equiv)

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Catalyst:

or

(Optional, for difficult amines)
Procedure:
» Dissolution: Suspend the isothiourea intermediate in EtOH (10 mL/mmol).
» Addition: Add the second amine.
¢ Reflux: Heat the reaction to reflux (78-80°C) for 6—-12 hours.
o Note: The -SMe group is a poorer leaving group than -SPh; thermal energy is required.
o Optimization: If the amine is non-nucleophilic (sterically hindered), add 1.0 equiv of
to precipitate AgSMe, driving the reaction to completion under milder conditions.
o Work-up:

o Cool to room temperature.[5]
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o If heavy metals were used, filter through Celite.

o Concentrate the filtrate. Recrystallize from EtOH/Water or EtOAc/Hexane.

Protocol C: Heterocycle Formation (1,2,4-Triazoles)

Objective: Cyclization of the isothiourea with hydrazine to form amino-triazoles (common in
antiviral research).

Procedure:

Dissolve the S-methyl-N-cyanoisothiourea (Protocol A) in Ethanol.

Add Hydrazine Hydrate (excess, 2—3 equiv).

Reflux for 3—6 hours.

o Mechanism:[4] Hydrazine displaces the -SMe group to form a guanidine-hydrazine
intermediate, which intramolecularly attacks the nitrile carbon (

) to close the 1,2,4-triazole ring.

Result: 3,5-Diamino-1,2,4-triazole derivatives.

Troubleshooting & Optimization Guide
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Issue

Probable Cause

Corrective Action

Low Yield in Step 1

Competitive displacement of -
SMe

Lower reaction temperature to
0°C; ensure strict 1:1

stoichiometry.

Thiophenol
Odor/Contamination

Incomplete removal of PhSH

Wash organic layer with 1M
NaOH or use polymer-

supported scavenger resins.

No Reaction in Step 2

Poor nucleophilicity of Amine 2

Switch solvent to Dioxane or
DMF (higher temp); Use Ag(l)
or Hyg(ll) salts to activate the

thioether.

Hydrolysis of Product

Wet solvents

Use anhydrous solvents; N-
cyanoguanidines can
hydrolyze to ureas under

acidic aqueous conditions.

Safety & Handling

e Cyanide Moiety: While the N-cyano group is stable, combustion or strong acid hydrolysis

may release HCN. Work in a well-ventilated hood.

» Thiol Byproducts:

o Thiophenol (PhSH): Released in Step 1. Highly toxic and malodorous. Treat glassware

with bleach (hypochlorite) to oxidize residues before removal from the hood.

o Methanethiol (MeSH): Released in Step 2. Gaseous and toxic. Use a caustic scrubber

(NaOH trap) on the reflux condenser outlet.

References

o Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea: Wang, J. L., et al. "General Synthetic

Route for Methyl N-Substituted-N'-Cyanocarbamimidothioate Compounds."[6] Journal of
Chemical Crystallography, vol. 50, no. 4, 2020, pp. 295-302.[6] Link
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« Triazole Synthesis via Cyanocarbonimidodithioates: EI-Sherbeny, M. A., et al. "1-Sulfonyl-3-
amino-1H-1,2 4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure—Activity
Relationship." ACS Omega, vol. 2, no. 8, 2017, pp. 5196-5206. Link

* General Chemistry of N-Cyanoguanidines: Manalanos, G., et al. "Isothiourea and isourea
derivatives and process for the preparation thereof." UK Patent Application GB2107306A,
1983. Link

+ Reagent Identification: "Methyl phenyl cyanocarbonimidodithioate (CAS 152381-91-4)."
[1][2][3] ChemicalBook Database. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Note: Protocols for Methyl Phenyl
Cyanocarbonimidodithioate Reactions]. BenchChem, [2026]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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